Methanol, hydroperoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

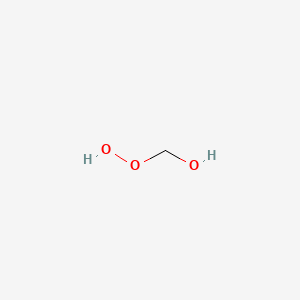

Methanol, hydroperoxy-, also known as Methanol, hydroperoxy-, is a useful research compound. Its molecular formula is CH4O3 and its molecular weight is 64.041 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methanol, hydroperoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanol, hydroperoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

1. Oxidation Reactions:

Methanol hydroperoxide serves as an important oxidizing agent in organic synthesis. It has been utilized in the selective oxidation of methane to methanol and methyl hydroperoxide, showcasing high selectivity rates. For instance, a study reported a combined selectivity for methanol and methyl hydroperoxide of up to 98.6% using a palladium modified molybdenum trioxide photocatalyst under ambient conditions . This process highlights the potential of methanol hydroperoxide in converting methane, a less valuable resource, into useful chemicals.

2. Radical Reactions:

In atmospheric chemistry, methyl hydroperoxide is involved in radical reactions that contribute to the formation of secondary organic aerosols. The reaction between methyl peroxy radicals and hydroxyl radicals occurs at a high rate, leading to the formation of activated methylhydrotrioxide, which can further dissociate into methanol and hydroperoxy radicals . This pathway is crucial for understanding atmospheric processes and the formation of pollutants.

Environmental Chemistry

1. Green Chemistry:

Methyl hydroperoxide has gained attention in green chemistry due to its potential as a sustainable oxidant. Its use can minimize hazardous waste generation compared to traditional oxidants like chromium or permanganate . The ability to utilize renewable resources such as sunlight for the generation of methyl hydroperoxide enhances its appeal in environmentally friendly processes.

2. Lignin Depolymerization:

In biorefinery applications, methanol hydroperoxide plays a role in the depolymerization of lignin through peroxide oxidation processes. This method has been studied for its effectiveness in producing dicarboxylic acids from lignin model compounds, which are valuable intermediates in the production of bioplastics and other bio-based materials .

Industrial Applications

1. Chemical Manufacturing:

The compound is utilized in various industrial processes, including the production of surfactants and other chemicals. However, its handling poses safety risks due to its explosive nature when concentrated. A notable incident occurred in 1991 at a chemical manufacturing plant in Japan where an explosion was attributed to the accumulation of methyl hydroperoxide during methanol rectification processes . This highlights the importance of stringent safety measures when working with this compound.

2. Solvent Use:

Methanol hydroperoxide is also employed as a solvent in chemical reactions, facilitating various synthesis pathways due to its polar nature and ability to dissolve a wide range of organic compounds . Its application as a solvent can enhance reaction rates and yields in synthetic organic chemistry.

Case Studies

Propriétés

Numéro CAS |

15932-89-5 |

|---|---|

Formule moléculaire |

CH4O3 |

Poids moléculaire |

64.041 g/mol |

Nom IUPAC |

hydroperoxymethanol |

InChI |

InChI=1S/CH4O3/c2-1-4-3/h2-3H,1H2 |

Clé InChI |

NEZWFWIACBUQMN-UHFFFAOYSA-N |

SMILES |

C(O)OO |

SMILES canonique |

C(O)OO |

Key on ui other cas no. |

15932-89-5 |

Synonymes |

HMHP cpd hydroxymethyl hydroperoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.